N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with a molecular formula of C18H19N3O3S3. This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a methylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-4-METHOXYBENZAMIDE
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-IODOBENZAMIDE
- N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE
Uniqueness
Compared to similar compounds, N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-3-(METHYLSULFANYL)BENZAMIDE is unique due to the presence of both dimethylsulfamoyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3S3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H17N3O3S3/c1-20(2)26(22,23)13-7-8-14-15(10-13)25-17(18-14)19-16(21)11-5-4-6-12(9-11)24-3/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
JJVRFGYQRPGERZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Origin of Product |
United States |
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